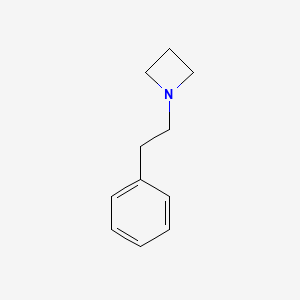

N-Phenethylazetidine

Description

Significance of Azetidines as Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Azetidines are a noteworthy class of aza-heterocyclic compounds that have demonstrated considerable biological activities. lifechemicals.com Their importance in organic synthesis and medicinal chemistry is underscored by their presence in numerous approved drugs and clinical candidates. rsc.orgchemrxiv.orgacs.org The four-membered ring of azetidine (B1206935) provides a rigid scaffold, which can facilitate productive interactions with biological targets. acs.org This structural feature, combined with the presence of a nitrogen atom that can be readily functionalized, makes azetidines versatile building blocks in drug discovery. acs.orgontosight.ai

The reactivity of azetidines is influenced by their inherent ring strain, making them susceptible to various chemical transformations. rsc.orgacs.org However, they are generally more stable than their three-membered counterparts, aziridines, which allows for easier handling and more controlled reactivity. rsc.org The development of efficient synthetic methods to access functionalized azetidines has been a key area of research, as this has historically been a barrier to their wider application. researchgate.net Recent advancements have focused on strategies such as cyclization reactions and cycloadditions to construct the azetidine core. rsc.org

The incorporation of the azetidine motif into molecules has been shown to improve pharmacokinetic properties, making them desirable in drug design. researchgate.net Their utility extends beyond pharmaceuticals into agrochemicals and materials science, where they serve as intermediates and building blocks for more complex molecules. numberanalytics.com

N-Phenethylazetidine as a Pivotal Azetidine Derivative for Chemical Research

This compound is a specific derivative of azetidine that features a phenethyl group attached to the nitrogen atom of the azetidine ring. ontosight.ai This compound has emerged as a significant subject of interest in medicinal chemistry due to its potential as a scaffold for the development of new pharmaceuticals. ontosight.ai The presence of the phenethyl group influences the compound's chemical properties, such as its solubility and reactivity, and provides a handle for further molecular modifications. ontosight.ai

Research has explored the synthesis of this compound and its derivatives for various applications. For instance, derivatives of this compound have been investigated as potential analgesics. google.com The synthesis of such compounds often involves the reaction of azetidine with a phenethyl halide or a related derivative. ontosight.ai The characterization of these molecules typically employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ontosight.ai

The versatility of this compound as an intermediate allows for the introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for screening and drug discovery efforts. ontosight.ai As research continues to uncover the therapeutic potential of azetidine-containing compounds, this compound is poised to remain a key area of investigation.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H15N |

| Molecular Weight | 161.2435 g/mol |

| CAS Registry Number | 42525-65-5 |

| IUPAC Standard InChI | InChI=1S/C11H15N/c1-2-5-11(6-3-1)7-10-12-8-4-9-12/h1-3,5-6H,4,7-10H2 |

| IUPAC Standard InChIKey | VIXGVWUHPTYYAH-UHFFFAOYSA-N |

Data sourced from NIST WebBook nist.gov and other chemical databases. nist.gov

Structure

3D Structure

Properties

CAS No. |

42525-65-5 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-(2-phenylethyl)azetidine |

InChI |

InChI=1S/C11H15N/c1-2-5-11(6-3-1)7-10-12-8-4-9-12/h1-3,5-6H,4,7-10H2 |

InChI Key |

VIXGVWUHPTYYAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Phenethylazetidine and Substituted Azetidines

Classical Approaches to Azetidine (B1206935) Ring Formation

The primary classical strategies for constructing the azetidine ring can be broadly categorized into intramolecular cyclization and cycloaddition reactions. ub.bw These methods have been fundamental in accessing a wide array of functionalized azetidines.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of the ring by creating a C-N bond within a single molecule. magtech.com.cn

The most prevalent method for azetidine ring formation is the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org This typically involves a γ-amino halide or a related substrate where the amine attacks the carbon bearing the leaving group. acs.orgnih.gov A significant challenge in this approach is the competition with elimination reactions, which is exacerbated by the strain of the forming four-membered ring. acs.org

The choice of reactants and reaction conditions is crucial for an efficient cyclization. For instance, the cyclization of 3-bromopropylamine (B98683) is significantly slower than the formation of its five-membered ring analogue, highlighting the kinetic barrier to forming the strained azetidine ring. thieme-connect.de However, careful selection of substituents and reaction conditions can make this a highly effective method. thieme-connect.de The synthesis of various 2-aryl-N-tosylazetidines has been achieved through this approach, providing precursors for further synthetic transformations. iitk.ac.in

Table 1: Examples of Azetidine Synthesis via Nucleophilic Substitution

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| γ-amino halide | Base | Azetidine derivative | Variable | acs.org |

| N-Tosyl-3-halo-3-butenylamine | Ullmann-type coupling | 2-Alkylideneazetidine | Good | organic-chemistry.org |

| β-amino alcohol derivative | One-pot mesylation, base-induced ring closure | N-Aryl-2-cyanoazetidine | High | organic-chemistry.org |

Another classical strategy involves the reductive cyclization of β-haloalkylimines. In this method, the reduction of the imine functionality generates an amine that subsequently undergoes intramolecular cyclization by displacing a halide on the same molecule. magtech.com.cn For example, the reaction of β-chloro imines with reducing agents like lithium aluminium hydride leads to the formation of azetidines. researchgate.net This process involves the nucleophilic addition of a hydride to the imine, followed by ring closure. researchgate.net

The cyclization of allylic and homoallylic amines provides a versatile route to functionalized azetidines. magtech.com.cn For instance, the iodocyclization of homoallylic amines at room temperature can stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgresearchgate.net Interestingly, adjusting the reaction temperature can switch the selectivity towards the formation of pyrrolidines, which are formed through the thermal isomerization of the initially formed azetidines. researchgate.netrsc.org

Palladium-catalyzed intramolecular allylic amination is another powerful tool for constructing the azetidine ring from allylic precursors. rsc.org This method often demonstrates high enantioselectivity. rsc.org Furthermore, the cyclization of homoallylic amines can also be induced by reagents like benzeneselenenyl halides. thieme-connect.de

Table 2: Cyclization of Homoallylic Amines

| Substrate | Reagents | Product | Key Feature | Reference |

| Homoallylamine | Iodine, NaHCO₃ (20 °C) | 2-(Iodomethyl)azetidine | Stereoselective, high yield | researchgate.net |

| Homoallylamine | Iodine, NaHCO₃ (50 °C) | 3-Iodopyrrolidine | Temperature-dependent isomerization | rsc.org |

| Allylic acetate (B1210297) derivative | Pd catalyst | Azetidine derivative | Enantioselective | rsc.org |

| Homoallylic amine | Benzeneselenenyl halide | Azetidine derivative | Seleno-induced cyclization | thieme-connect.de |

Cycloaddition Reaction Pathways

Cycloaddition reactions offer a convergent and atom-economical approach to the azetidine core by forming two new bonds in a single step. ub.bw

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgrsc.org This reaction, however, has faced challenges, particularly with acyclic imines, due to competing E/Z isomerization upon photoexcitation. rsc.orgthieme-connect.com Consequently, many successful examples have utilized cyclic imines to prevent this competing pathway. rsc.org

Early examples of this reaction often required UV light and were limited to specific imine substrates like azauracils and 3-ethoxyisoindolones. researchgate.net More recent advancements have focused on visible-light-mediated photocycloadditions, often employing photocatalysts like iridium complexes to activate the imine component towards cycloaddition with a broad range of alkenes. rsc.orgchemrxiv.org These modern methods offer milder reaction conditions and broader substrate scope. chemrxiv.org The reaction can proceed with high stereoselectivity, and mechanistic studies often point towards the involvement of triplet excited states. thieme-connect.comchemrxiv.org

Table 3: [2+2] Photocycloaddition for Azetidine Synthesis

| Imine Component | Alkene Component | Conditions | Key Feature | Reference |

| 2-Isoxazoline-3-carboxylates | Various alkenes | Visible light, Ir(III) photocatalyst | Mild conditions, broad scope | rsc.org |

| Oximes | Olefins | Visible light, Iridium photocatalyst | Triplet energy transfer mechanism | chemrxiv.org |

| N-Sulfonylimines | Alkenes | UV light or visible light with photosensitizer | Access to complex polycyclic scaffolds | nih.gov |

| Acyclic N-tosylimines | Benzofuran or styrene (B11656) derivatives | λ = 365 nm | Stereoselective | thieme-connect.com |

Amine-Catalyzed Cycloadditions

Amine-catalyzed cycloadditions represent a significant strategy for the construction of the azetidine ring. magtech.com.cn These reactions often involve the [2+2] cycloaddition of imines with alkenes or allenoates. magtech.com.cn A notable advancement in this area is the use of photocatalysis. For instance, a method for the stereoselective and high-yield synthesis of functionalized azetidines has been developed through photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes. acs.orgnih.gov This oxidative formal Aza Paternò–Büchi reaction is initiated by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones, which serve as the amine component. In the presence of various alkenes, these oxidized amines undergo intermolecular [2+2] cyclization to form dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones. acs.orgnih.gov The versatility of this method is highlighted by its successful application to dihydroquinoxalinones derived from amino acids, including those with easily oxidized residues like lysine (B10760008) and tryptophan. acs.orgnih.gov

Another modern approach utilizes visible light-mediated [2+2] cycloaddition via energy transfer, providing a mild and general protocol for synthesizing highly functionalized azetidines from oximes or hydrazones and olefins, catalyzed by an iridium photocatalyst. chemrxiv.org

Ring Contraction and Expansion Rearrangements

Rearrangement reactions that alter ring size provide powerful and often stereoselective pathways to the azetidine core from more readily available heterocycles. magtech.com.cnrsc.org

Ring Contractions from Five-Membered Heterocycles

Azetidines can be synthesized via the ring contraction of five-membered heterocycles like pyrrolidinones. magtech.com.cn A notable method involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgrsc.org The proposed mechanism for this transformation begins with a nucleophilic attack on the N-activated amide carbonyl group, leading to the cleavage of the N–C(O) bond. rsc.org This generates an α-bromocarbonyl intermediate with a γ-positioned amide anion, which then undergoes intramolecular S_N2 cyclization to yield the contracted N-sulfonylazetidine product. rsc.org This strategy has proven effective for producing azetidines with ester or amide functionalities at the 2-position by using alcohol or amine nucleophiles. rsc.org

| Precursor | Reagents/Conditions | Product Type | Ref. |

| α-bromo-N-sulfonylpyrrolidinones | K₂CO₃, MeCN/NuH (ROH or RNH₂), 60 °C | N-sulfonylazetidines | rsc.org |

Ring Expansions from Three-Membered Heterocycles (e.g., Aziridines)

The one-carbon ring expansion of three-membered aziridines is an attractive route for the asymmetric synthesis of azetidines. nih.gov This strategy often involves the reaction of an aziridine (B145994) with a carbene source, which can be catalyzed by transition metals or enzymes. nih.govnih.gov

A rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has been developed, yielding valuable 2-alkenyl azetidine products. researchgate.net Similarly, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium (B1262131) ylide, followed by a ring-opening/ring-closing cascade that effectively transfers chirality from the substrate to the product. nih.gov

Biocatalysis offers a highly enantioselective alternative. An engineered "carbene transferase" enzyme, a variant of cytochrome P450, has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol (99:1 er) via a nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement. nih.govacs.org This biocatalyst effectively controls the fate of the reactive aziridinium ylide intermediate, favoring the desired rearrangement over competing pathways. nih.govacs.org This enzymatic method has been demonstrated on a gram scale, showcasing its viability for producing enantioenriched azetidines. nih.gov

| Aziridine Type | Catalyst/Reagent | Expansion Type | Key Features | Ref. |

| Methylene aziridines | Rhodium-bound carbene | [3+1] Ring Expansion | High stereoselectivity, ylide mechanism | nih.gov |

| General aziridines | Engineered Cytochrome P450 | Biocatalytic nih.govCurrent time information in Bangalore, IN.-Stevens Rearrangement | High enantioselectivity (99:1 er), gram-scale viable | nih.govacs.org |

| General aziridines | Rh catalyst, vinyl-N-triftosylhydrazones | One-carbon ring expansion | Forms 2-alkenyl azetidines | researchgate.net |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is one of the most frequently used methods for synthesizing azetidines, largely due to the ready availability of β-lactam precursors. ub.bwacs.org This transformation can be achieved using various reducing agents, with the choice of agent often influencing the reaction's efficiency and chemoselectivity. publish.csiro.aursc.org

Hydroalanes are particularly effective for this reduction. acs.org Alane, typically generated in situ from lithium aluminum hydride and aluminum chloride, and diborane (B8814927) in tetrahydrofuran (B95107) have been shown to reduce N-substituted azetidin-2-ones to the corresponding azetidines rapidly and in good yields. publish.csiro.au A key advantage of these reagents is that the stereochemistry of substituents on the ring is generally retained during the reduction. publish.csiro.au While diborane reductions can sometimes lead to 3-aminopropanol derivatives as by-products from reductive ring cleavage, this side reaction is not observed with alane. publish.csiro.au Other reducing agents like lithium aluminum hydride (LiAlH₄) on its own and diisobutylaluminium hydride (DIBAL-H) are also employed. rsc.orgnih.gov However, the presence of Lewis acidic species can sometimes promote the undesired ring opening of the strained azetidine product. rsc.org

| Reducing Agent | Substrate | Key Features | Ref. |

| Diborane (B₂H₆) | N-substituted azetidin-2-ones | Rapid, good yield, retains stereochemistry | publish.csiro.au |

| Alane (AlH₃) | N-substituted azetidin-2-ones | Rapid, good yield, no ring cleavage by-products | publish.csiro.au |

| Lithium aluminum hydride (LiAlH₄) | 4-(haloalkyl)azetidin-2-ones | Can induce subsequent intramolecular cyclizations | nih.gov |

| Sodium borohydride (B1222165) (NaBH₄) | C-3 functionalized azetidin-2-ones | Diastereoselective formation of trans-azetidines | rsc.org |

Modern Catalytic Approaches for N-Phenethylazetidine Synthesis

Recent advances have focused on developing efficient catalytic systems for constructing the azetidine ring, which are applicable to the synthesis of pharmacologically relevant scaffolds like this compound.

Transition Metal-Catalyzed Azetidine Formation

Transition-metal catalysis provides powerful and versatile tools for synthesizing azetidines through various bond-forming strategies. nih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov

Palladium catalysis is a prominent strategy. One approach involves the intramolecular C–N cross-coupling of haloalkanes with amines. nsf.gov A more advanced method relies on a C–H amination sequence. For example, a palladium(IV)-mediated intramolecular cyclization has been reported. rsc.org The mechanism involves the generation of an alkyl–Pd(IV) species, which undergoes reductive elimination to form the azetidine ring. rsc.org

Rhodium catalysis has also been effectively used. Selective, intermolecular C–H amination of alkyl bromide substrates using a rhodium catalyst can introduce a nitrogen center, which is followed by intramolecular cyclization to furnish the azetidine ring. nsf.gov This two-step sequence is broadly applicable for creating various saturated azacycles. nsf.gov

Copper-catalyzed reactions, often in the form of Ullmann-type couplings, are also employed for C–N bond formation to create the azetidine ring. beilstein-journals.org These reactions typically couple aryl or vinyl halides with amines. mdpi.com

| Metal Catalyst | Reaction Type | Substrates | Key Feature | Ref. |

| Palladium (Pd) | Intramolecular C–N Cross Coupling / C–H Amination | Bromoalkanes, Amines | Formation from linear precursors | rsc.orgnsf.gov |

| Rhodium (Rh) | Intermolecular C–H Amination followed by cyclization | Alkyl bromides, Sulfamates | Two-step sequence to form azacycles | nsf.gov |

| Copper (Cu) | Ullmann-type Coupling | Aryl/Vinyl Halides, Amines | Classic C-N bond formation | beilstein-journals.orgmdpi.com |

Stereoselective Synthesis of this compound Analogues

Controlling the stereochemistry during the synthesis of this compound analogues is crucial, as the biological activity of chiral molecules is often dependent on their specific configuration. Both enantioselective and diastereoselective methods are employed to achieve this control.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or auxiliaries. Organocatalysis is a prominent strategy for the enantioselective synthesis of azetidines. researchgate.net For instance, the use of chiral thiourea (B124793) or squaramide catalysts can afford α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov

The SAMP/RAMP hydrazone methodology is another powerful tool for achieving high asymmetric induction in the synthesis of substituted azetidines. researchgate.net This auxiliary-controlled method has been used to prepare 3-substituted azetidine-2-carboxylic acids with excellent stereoselectivities (de ≥ 96%, ee ≥ 96%). researchgate.net Nickel-catalyzed enantioselective electrochemical reductive cross-coupling reactions also provide efficient access to chiral β-aryl homoallylic amines from aryl aziridines, demonstrating a metal-catalyzed approach to chirality. uzh.ch

| Method | Catalyst/Auxiliary | Substrate Type | Product | Stereoselectivity | Ref |

| Organocatalysis | Chiral Thiourea/Squaramide | N-Boc-3-fluorooxindole, Nitroalkenes | α-Azetidinyl Alkyl Halides | High ee | nih.gov |

| Auxiliary Control | SAMP/RAMP Hydrazones | Azetidin-3-one Hydrazone + Electrophiles | 2-Substituted Azetidin-3-ones | up to 85% ee | researchgate.net |

| Organocatalysis | Cinchona-type β-isocupridine | Isatin-derived Ketimines, Allenoates | Spiro-azetidine-oxindoles | High ee | researchgate.net |

| Nickel Catalysis | Nickel/Chiral Ligand | Aryl Aziridines, Alkenyl Bromides | Chiral β-Aryl Homoallylic Amines | up to 98:2 er | uzh.ch |

Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters within a molecule. This can be achieved by substrate control, where the existing chirality in the starting material directs the formation of new stereocenters, or by reagent control, using a chiral reagent or catalyst.

The synthesis of cis-2,3-disubstituted azetidines has been accomplished with diastereoselectivity through base-promoted intramolecular nucleophilic ring closure of a γ-iodocarbamate intermediate. rsc.org Similarly, palladium-catalyzed cyclizations of γ-ketoesters with an o-iodobenzyl group have been shown to proceed stereoselectively, with the relative configuration of the starting material being transferred to the tricyclic product. beilstein-journals.org Organocatalytic methods can also provide high diastereoselectivity. The reaction of chiral enamines with aldimines can lead to the diastereoselective synthesis of azetidin-2-ols. rsc.org These examples show that by carefully choosing the starting materials and reaction conditions, it is possible to synthesize complex this compound analogues with a defined three-dimensional structure.

Flow Chemistry Applications in Azetidine Synthesis

Continuous flow chemistry has emerged as a powerful and enabling technology in organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of strained ring systems like azetidines. dur.ac.ukchim.it The precise control over reaction parameters such as temperature, pressure, and residence time, coupled with superior heat and mass transfer, allows for safer handling of hazardous reagents and reactive intermediates, improved reaction efficiency, and straightforward scalability. dur.ac.ukchim.itvapourtec.com These features have been instrumental in developing novel and efficient synthetic routes to a variety of substituted azetidines.

One of the prominent applications of flow chemistry in azetidine synthesis involves the generation and functionalization of highly reactive organometallic intermediates. rsc.orguniba.it For instance, the C3-functionalization of N-Boc-azetidine has been successfully achieved under continuous flow conditions. uniba.it This methodology utilizes the generation of a C3-lithiated azetidine from N-Boc-3-iodoazetidine, which is then trapped by various electrophiles. uniba.itacs.org Flow technology proves superior to batch processing in this context by enabling better control over the unstable organolithium species, even at significantly higher temperatures than typically used in batch reactions. uniba.itacs.org The use of cyclopentyl methyl ether (CPME) as a greener solvent further enhances the sustainability of this process. uniba.it The short residence times achievable in a flow system are crucial for the selective generation of the desired organolithium reagent while minimizing side reactions. uniba.it

A variety of C3-functionalized azetidines have been prepared using this flow-based lithiation/trapping sequence, demonstrating the versatility of the method with different ketones and aldehydes as electrophiles. uniba.it The reaction exhibits high chemoselectivity, even with substrates prone to competitive Br/Li exchange or β-elimination. uniba.it

Table 1: Flow Synthesis of C3-Functionalized Azetidines via Lithiation

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzophenone | 1-Boc-3-(hydroxydiphenylmethyl)azetidine | 80 |

| 2 | 4-Bromobenzaldehyde | 1-Boc-3-((4-bromophenyl)(hydroxy)methyl)azetidine | 75 |

| 3 | 2-Naphthaldehyde | 1-Boc-3-(hydroxy(naphthalen-2-yl)methyl)azetidine | 82 |

| 4 | Cinnamaldehyde | 1-Boc-3-(1-hydroxy-3-phenylallyl)azetidine | 78 |

Data sourced from a study on the continuous flow synthesis of 3-substituted azetidines. uniba.it

Photochemical reactions, which are often challenging to scale up in batch due to issues with light penetration and side reactions from prolonged irradiation, have also been successfully implemented in flow reactors for azetidine synthesis. durham.ac.ukresearchgate.net A notable example is the Norrish-Yang cyclization of 2-amino ketones to produce 3-hydroxyazetidines. durham.ac.ukresearchgate.net In a flow setup, a solution of the 2-amino ketone is passed through a temperature-controlled reactor irradiated by a light source. durham.ac.uk The small dimensions of the flow reactor ensure high and uniform photon flux, leading to short residence times, high reproducibility, and significantly improved throughput compared to batch methods. durham.ac.uk This approach allows for the multi-gram scale synthesis of these valuable building blocks. dur.ac.ukdurham.ac.uk The scope of this photo-flow reaction has been explored with various substitutions on the precursor, demonstrating its functional group tolerance. durham.ac.uk

Table 2: Photo-flow Synthesis of 3-Hydroxyazetidines via Norrish-Yang Cyclization

| Entry | Precursor | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | 1-(benzylamino)-3,3-dimethylbutan-2-one | 1-benzyl-4,4-dimethylazetidin-3-ol | 76 |

| 2 | 1-(cyclohexylamino)-3,3-dimethylbutan-2-one | 1-cyclohexyl-4,4-dimethylazetidin-3-ol | 72 |

| 3 | 3,3-dimethyl-1-(phenethylamino)butan-2-one | 4,4-dimethyl-1-phenethylazetidin-3-ol | 75 |

| 4 | 1-((4-fluorobenzyl)amino)-3,3-dimethylbutan-2-one | 1-(4-fluorobenzyl)-4,4-dimethylazetidin-3-ol | 68 |

Data represents a selection of results from a study on the photochemical flow synthesis of 3-hydroxyazetidines. durham.ac.uk

Furthermore, flow chemistry has been utilized for the synthesis and subsequent reactions of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs), which serve as precursors to functionalized azetidines. arkat-usa.orgresearchgate.net The high reactivity and potential instability of ABBs make their synthesis and handling in batch mode challenging. A telescoped continuous flow protocol for the generation, lithiation, and electrophilic trapping of ABBs has been developed, allowing for the synthesis of C3-functionalized ABBs and their subsequent conversion to azetidine derivatives. researchgate.net This flow method provides exquisite control over reaction parameters, enabling the process to be run at higher temperatures and under safer conditions compared to batch mode. researchgate.netresearchgate.net

Reactivity Profiles and Mechanistic Investigations of N Phenethylazetidine

Impact of Ring Strain on Azetidine (B1206935) Reactivity

The four-membered azetidine ring possesses a significant degree of ring strain, which is the primary driver for its unique reactivity. rsc.org This strain arises from bond angle distortion, forcing the ring atoms into unfavorable conformations compared to their ideal geometries. osti.gov The presence of this strain lowers the activation energy for reactions that lead to the opening of the ring, making azetidines valuable synthetic intermediates. nih.govrsc.org While considerably strained, the azetidine ring is significantly more stable than its three-membered analogue, aziridine (B145994), allowing for easier handling while still providing a pathway for unique reactivity under appropriate conditions. rsc.org

Quantitative and Qualitative Analysis of Ring Strain Energy

The ring strain of azetidine is a quantifiable thermodynamic property that lies between that of the highly reactive aziridine and the more stable pyrrolidine (B122466). rsc.org Computational studies using various models, such as isodesmic and homodesmotic reactions, have been employed to determine the strain energy of cyclic compounds. researchgate.netresearchgate.net

Quantitative Value : The ring strain energy of the parent azetidine ring is estimated to be approximately 25.4 kcal/mol. rsc.org This is slightly less than the strain in aziridine (27.7 kcal/mol) but significantly higher than that in the largely strain-free pyrrolidine (5.4 kcal/mol). rsc.org

Qualitative Comparison : The high reactivity of azetidines compared to larger rings is a direct consequence of this stored energy. Reactions that involve the cleavage of a C-N or C-C bond within the ring are energetically favorable as they relieve this strain. liverpool.ac.uk This inherent instability is a key feature exploited in many synthetic applications of azetidine-containing compounds. nih.gov The basicity of the azetidine nitrogen is also influenced by the ring strain; in general, basicity increases from the three-membered to the six-membered ring as the strain decreases. srce.hr

| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3-membered | 27.7 | rsc.org |

| Azetidine | 4-membered | 25.4 | rsc.org |

| Pyrrolidine | 5-membered | 5.4 | rsc.org |

| Piperidine | 6-membered | ~0 | osti.gov |

Ring-Opening Reactions of the Azetidine Core

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. liverpool.ac.uk These reactions have been widely employed in organic synthesis to produce a variety of functionalized acyclic amines. ub.bwrsc.org The regioselectivity of ring-opening is often influenced by the substituents on the azetidine ring and the nitrogen atom. magtech.com.cn

Chemoselective Cleavage of Carbon-Nitrogen Bonds

The cleavage of the C-N sigma bond in the azetidine ring can be achieved with high chemoselectivity, particularly in N-acylazetidines. A notable method involves a transition-metal-free, single-electron transfer (SET) reaction using an electride derived from sodium dispersions and 15-crown-5 (B104581) ether. mdpi.comnih.gov This system reductively cleaves the C-N bond in a range of N-acylazetidines to yield the corresponding γ-amino alcohol derivatives after workup. mdpi.com A key advantage of this method is its remarkable chemoselectivity; it effectively cleaves the strained C-N bond of azetidinyl amides while leaving less strained cyclic amides (like those from pyrrolidine) and acyclic amides untouched under the same conditions. mdpi.comnih.gov The proposed mechanism involves the generation of a ketyl-type radical from the amide, followed by the crucial C-N bond cleavage step. mdpi.com

Nucleophilic Ring-Opening Pathways

Azetidines, particularly when activated by N-substitution with an electron-withdrawing group (like a tosyl group) or by quaternization, are susceptible to attack by various nucleophiles. magtech.com.cniitk.ac.in These reactions often require catalysis by a Lewis acid to enhance the electrophilicity of the ring carbons. magtech.com.cn

Mechanism and Regioselectivity : The regioselectivity of nucleophilic attack is governed by a combination of electronic and steric factors. magtech.com.cn Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. For instance, in 2-aryl-substituted azetidines, attack typically occurs at the benzylic carbon. magtech.com.cniitk.ac.in Zinc-based Lewis acids like ZnI₂ have been shown to mediate the regioselective ring-opening of N-tosylazetidines with halide ions, affording γ-haloamines in good yields. iitk.ac.in

Intramolecular Nucleophilic Attack : Ring-opening can also occur via intramolecular nucleophilic attack. A documented example involves N-substituted azetidines bearing a pendant amide group. nih.gov Under acidic conditions, the amide oxygen can attack one of the azetidine ring carbons, leading to cleavage of the C-N bond and formation of a more stable five- or six-membered ring system. nih.gov

Asymmetric Ring-Opening : Enantioselective desymmetrization of meso-azetidines can be achieved using nucleophiles in the presence of a chiral catalyst. For example, thiols have been used with a BINOL-type chiral phosphoric acid catalyst to open the azetidine ring, affording products with excellent enantiomeric excess. rsc.org

| Azetidine Substrate | Reagents/Catalyst | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| N-Acylazetidines | Na dispersions, 15-crown-5 | Electron (reductive cleavage) | γ-Amino alcohols (after workup) | mdpi.com |

| 2-Aryl-N-tosylazetidines | ZnI₂ | Iodide (I⁻) | γ-Iodoamines | iitk.ac.in |

| N-Aryl azetidine with pendant amide | Acid (e.g., TFA) | Intramolecular amide oxygen | Cyclized (e.g., oxazine) derivatives | nih.gov |

| N-Acylazetidines (meso) | Chiral phosphoric acid | Thiols | Chiral thioesters | rsc.org |

Ring-Expansion Transformations of Azetidines

Beyond simple ring-opening, the strained azetidine ring can be induced to undergo ring-expansion reactions, providing access to larger heterocyclic systems. ub.bwrsc.org These transformations rearrange the four-membered ring into five- or six-membered structures.

Expansion to 1,3-Oxazinan-2-ones : A notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates (bearing N-Boc or N-Cbz groups). acs.org Treatment with a Brønsted acid like trifluoroacetic acid (TFA) at room temperature rapidly converts the azetidine into a 6,6-disubstituted 1,3-oxazinan-2-one (B31196) in high yield. The proposed mechanism involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a tertiary carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org

Expansion to Tetrahydropyrimidines : N-Tosylazetidines can function as masked 1,4-dipoles in [4+2] cycloaddition reactions. iitk.ac.in When reacted with nitriles in the presence of a Lewis acid (e.g., Zn(OTf)₂), they undergo a ring-expansion cycloaddition to form substituted tetrahydropyrimidines. iitk.ac.in

Photochemical Expansion to Pyrroles : Azetidine ketones can undergo photochemical rearrangement, leading to ring expansion to form pyrroles. This reaction proceeds through a 1,3-biradical intermediate, which undergoes cyclization and subsequent dehydration. bhu.ac.in

| Azetidine Substrate | Reagents/Conditions | Expanded Ring System | Reference |

|---|---|---|---|

| 2,2-Disubstituted N-Boc-azetidines | Trifluoroacetic acid (TFA) | 1,3-Oxazinan-2-ones | acs.org |

| N-Tosylazetidines | Nitriles, Zn(OTf)₂ | Tetrahydropyrimidines | iitk.ac.in |

| Azetidine ketones | Photochemical (hν) | Pyrroles | bhu.ac.in |

Functional Group Transformations on the Azetidine Ring

In addition to reactions that cleave the ring, the azetidine scaffold can serve as a template for modification, where functional groups are transformed while the four-membered ring remains intact. ub.bwontosight.ai This allows for the synthesis of diversely functionalized azetidines. ub.bw

A common strategy involves the reduction of an azetidin-2-one (B1220530) (a β-lactam) to the corresponding azetidine. ub.bwwikipedia.org Reagents such as lithium aluminium hydride (LiAlH₄) are effective for this transformation. wikipedia.org However, care must be taken as some reducing agents, especially when combined with Lewis acids, can cause cleavage of the strained ring. rsc.org

Other transformations include the manipulation of substituents on the ring. For example, the reduction of a double bond within a substituent attached to the ring, such as the hydrogenation of 3,4-disubstituted N-Boc-azetines to yield syn-2,3-disubstituted N-Boc azetidines using a palladium catalyst. medwinpublishers.com The N-Boc protecting group on the azetidine nitrogen can subsequently be removed using acids like trifluoroacetic acid (TFA), yielding the free secondary amine without disrupting the core ring structure. medwinpublishers.comethz.ch These methods highlight the utility of the azetidine ring as a stable scaffold under specific conditions, enabling the synthesis of complex derivatives.

Detailed Reaction Mechanism Studies for N-Phenethylazetidine Derivatives

The study of this compound and its derivatives reveals a rich and complex reactivity profile, encompassing a range of reaction mechanisms. These investigations are crucial for understanding how the strained four-membered azetidine ring, influenced by the N-phenethyl group, behaves in various chemical transformations. Detailed mechanistic studies have provided insights into nucleophilic substitution, radical reactions, and stereoselective functionalization, which are fundamental to the application of these compounds in synthetic chemistry.

Investigation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and their application to azetidine derivatives is of significant interest for the synthesis of functionalized molecules. The reactivity of the azetidine ring in these reactions is heavily influenced by the nature of the substituent on the nitrogen atom and the reaction conditions.

The inherent strain of the four-membered ring in azetidines makes them susceptible to ring-opening reactions via nucleophilic attack. nih.gov This process is analogous to the well-studied ring-opening of epoxides, which can proceed through either SN1 or SN2-like mechanisms depending on the reaction conditions (acidic or basic) and the substitution pattern of the ring. nih.govlibretexts.org In basic or neutral conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom of the azetidinium ion, leading to a specific regiochemical outcome. libretexts.org Under acidic conditions, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon due to the development of a partial positive charge. libretexts.org

For this compound derivatives, the phenethyl group can influence the reactivity and regioselectivity of nucleophilic substitution. While direct studies on the nucleophilic substitution mechanisms of this compound itself are not extensively detailed in the provided results, the general principles of azetidine reactivity provide a framework for understanding these processes. The nitrogen atom's basicity and the steric bulk of the N-phenethyl group are key factors.

General nucleophilic substitution reactions involve the displacement of a leaving group by a nucleophile. savemyexams.com In the context of azetidines, a common strategy involves the quaternization of the nitrogen atom, creating a good leaving group and activating the ring towards nucleophilic attack. Alternatively, functional groups on the azetidine ring itself can serve as sites for substitution.

| Reagent | Reaction Type | Product Type | Reference |

| Propionyl chloride | Nucleophilic Acyl Substitution | N-(1-phenethylazetidine-3-ylmethyl)-N-phenylpropionamide | google.com |

| Grignard reagents | Nucleophilic Addition | 2-substituted azetidin-3-ones | researchgate.net |

Elucidation of Radical Reaction Pathways

Radical reactions offer a complementary approach to functionalizing this compound derivatives, often providing access to products that are not easily obtained through polar reactions. libretexts.org The mechanisms of these reactions typically involve the generation of a radical species, which can then undergo various transformations such as cyclization, addition, or fragmentation. libretexts.orgnih.gov

One common method for initiating radical reactions is the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical precursor like tributyltin hydride. libretexts.org The generated radical can then participate in a chain reaction. For this compound derivatives, a radical could be formed at a carbon atom adjacent to the nitrogen (an α-aminoalkyl radical). mdpi.com These α-aminoalkyl radicals are stabilized by the adjacent nitrogen atom and can be highly reactive intermediates. mdpi.com

Studies on related systems have shown that α-aminoalkyl radicals can be generated through one-electron oxidation. mdpi.com These radicals can then undergo various reaction pathways, including electron transfer reactions or coupling with other radical species. mdpi.com The specific pathway taken depends on the reaction conditions and the presence of other reactive species.

A key aspect of radical reactions is the potential for complex reaction cascades. For instance, a radical intermediate might undergo an intramolecular cyclization followed by further reactions, leading to the formation of complex polycyclic structures. nih.gov The regioselectivity and stereoselectivity of these radical reactions are often governed by subtle conformational factors and the stability of the radical intermediates. nih.gov

| Reactant Type | Intermediate | Reaction Type | Product Type | Reference |

| S-Alkylglutathiones | α-Aminoalkyl radical | One-electron oxidation, decarboxylation | Resonance-stabilized carbocation | mdpi.com |

| (R)-N-(cyclohex-2-en-1-yl)-N-(2,6-diiodo-4-methylphenyl)acetamide | Diastereomeric aryl radicals | Radical cyclization and bimolecular trapping | Tetrahydro-1H-carbazol-9(9aH)-yl)ethanone | nih.gov |

Mechanistic Studies of α-Lithiation and Asymmetric Functionalization

The α-lithiation of N-substituted azetidines followed by trapping with an electrophile is a powerful method for the stereoselective synthesis of functionalized azetidines. mdpi.com This strategy has been particularly successful for N-Boc protected azetidines, where the Boc group directs the lithiation to the adjacent carbon atom. beilstein-journals.org

Mechanistic studies have revealed important details about the nature of the lithiated intermediates. For instance, in the case of enantiomerically enriched N-alkyl 2-oxazolinylazetidines, α-lithiation leads to a lithiated intermediate that is chemically stable but configurationally labile. mdpi.com This means that the lithiated species can undergo inversion of configuration at the carbon-lithium center. This configurational instability has significant implications for the stereochemical outcome of subsequent reactions with electrophiles. mdpi.com

The stereoselectivity of the electrophilic trapping step can be influenced by the nature of the electrophile itself, suggesting the possibility of an electrophile-dependent kinetic resolution of the equilibrating lithiated intermediates. mdpi.com Furthermore, the solvent can play a crucial role. In non-coordinating solvents, some azetidine derivatives have been observed to undergo a competitive nucleophilic attack of the organolithium reagent at other sites in the molecule, highlighting the complex interplay of factors that govern the reaction pathway. mdpi.com

These studies often employ a combination of experimental techniques, such as in-situ FT-IR analysis, and computational methods, like DFT calculations, to probe the structure and dynamics of the lithiated intermediates. mdpi.com Such investigations are essential for developing predictable and highly stereoselective methods for the functionalization of azetidine rings.

| Starting Material | Key Intermediate | Key Finding | Reference |

| Enantiomerically enriched N-alkyl 2-oxazolinylazetidines | Configurationally labile lithiated azetidine | The lithiated intermediate equilibrates, and the stereochemical outcome depends on the electrophile. | mdpi.com |

| N-Boc-azetidines | α-Lithiated N-Boc-azetidine | The Boc group is an effective directing group for α-lithiation. | beilstein-journals.org |

Advanced Characterization of N Phenethylazetidine Via Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

Detailed analysis of ¹H and ¹³C NMR spectra would provide critical information on the chemical environment of each proton and carbon atom in N-Phenethylazetidine. This would include:

Chemical Shifts (δ): The position of each signal, indicating the electronic environment of the nucleus.

Integration: The relative number of protons giving rise to each signal in the ¹H NMR spectrum.

Multiplicity (Splitting Patterns): Information about the number of neighboring protons, which helps to establish connectivity.

Coupling Constants (J): The magnitude of the splitting, providing further detail on the spatial relationship between coupled nuclei.

Without access to experimental spectra, a data table of these parameters for this compound cannot be constructed.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in resolving complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons.

The generation of data tables and a detailed discussion of these correlations for this compound is not possible without the underlying experimental data.

Mass Spectrometry (MS) for Molecular Structure Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This is used to:

Determine the Molecular Weight: By identifying the molecular ion peak (M+).

Elucidate the Structure: By analyzing the fragmentation pattern, which can reveal the presence of specific functional groups and structural motifs.

A detailed analysis of the fragmentation pathways of this compound and a corresponding data table of characteristic ions and their relative abundances cannot be generated.

Infrared (IR) Spectroscopy and In-Situ Reaction Monitoring

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, this would involve identifying characteristic absorption bands for:

C-H stretching and bending (aromatic and aliphatic)

C-N stretching

C-C stretching

Furthermore, in-situ IR spectroscopy could be used to monitor the synthesis of this compound in real-time, tracking the disappearance of reactant peaks and the appearance of product peaks. A data table of characteristic IR absorption frequencies for this compound cannot be compiled.

Application of Other Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

Other advanced techniques could potentially be used to study the finer details of this compound's structure and behavior, such as its conformational dynamics or electronic properties. However, without foundational spectroscopic data, a discussion of the application of these more specialized techniques would be purely speculative.

Computational and Theoretical Investigations of N Phenethylazetidine

Molecular Modeling and Dynamics Simulations

No literature could be located that describes molecular modeling or molecular dynamics (MD) simulations performed on N-Phenethylazetidine to study its conformational landscape, solvent interactions, or dynamic behavior over time.

Elucidation of Reaction Mechanisms and Transition States

Conformational Analysis and Stereochemical Preferences:While general principles of conformational analysis can be applied, no specific computational research detailing the stable conformers, rotational barriers, or stereochemical preferences of this compound has been published.

Without specific research findings, the generation of an accurate and informative article on the computational and theoretical investigations of this compound is not feasible. The creation of data tables and the discussion of detailed research findings are contingent on the existence of such primary scientific literature.

There is a lack of publicly available, in-depth computational and theoretical investigations specifically focused on the spectroscopic properties of this compound. While general principles of computational chemistry can be applied to predict and interpret the spectra of molecules, specific, detailed research findings, and data tables for this compound are not readily found in the searched scientific literature.

Therefore, a detailed section on the "Prediction and Interpretation of Spectroscopic Properties" with specific research findings and data tables for this compound cannot be constructed at this time. Further dedicated computational studies would be required to generate and analyze these properties.

Academic Applications of N Phenethylazetidine and Azetidine Scaffolds in Organic Chemistry

Azetidines as Versatile Building Blocks in Complex Organic Synthesis

Azetidines are recognized as valuable building blocks in the synthesis of intricate organic molecules. ontosight.ai The inherent strain of the four-membered ring, estimated to be around 25.4 kcal/mol, makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, yet stable enough for practical handling, unlike the more strained aziridines. rsc.org This reactivity can be harnessed in ring-opening and ring-expansion reactions to construct larger, more complex heterocyclic systems. ub.bw

The synthesis of azetidines themselves can be approached through various methods, including cyclization and cycloaddition reactions. ub.bw Once formed, these scaffolds can be subjected to a range of transformations. For instance, the reduction of azetidin-2-ones is a common route to access functionalized azetidines. ub.bw The versatility of azetidines is further demonstrated by their ability to undergo direct C(sp³)–H functionalization, diastereoselective alkylation, and chemoselective displacement reactions. rsc.org

A notable application of azetidine (B1206935) scaffolds is in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules to explore new chemical space. nih.govrsc.org By starting with a densely functionalized azetidine core, a wide array of fused, bridged, and spirocyclic ring systems can be generated. nih.gov This approach has been successfully employed to create libraries of lead-like molecules with potential applications in medicinal chemistry, particularly for targeting the central nervous system. nih.gov

Table 1: Synthetic Transformations Involving Azetidine Scaffolds

| Transformation | Description | Significance in Complex Synthesis |

| Ring-Opening Reactions | Cleavage of one or more bonds of the azetidine ring, often driven by the release of ring strain. ub.bw | Provides access to acyclic or larger cyclic structures with diverse functionalities. |

| Ring-Expansion Reactions | Insertion of atoms into the azetidine ring to form larger heterocycles like pyrrolidines or piperidines. ub.bw | A powerful tool for building larger ring systems from a readily accessible four-membered core. |

| [2+2] Photocycloaddition | Reaction of alkenes with 2-isoxazoline-3-carboxylates to form azetidines. rsc.org | Allows for the construction of densely functionalized azetidine rings. rsc.org |

| Palladium-Catalyzed C(sp³)–H Amination | Intramolecular cyclization to form functionalized azetidines. rsc.org | Offers a direct method for azetidine synthesis with good functional group tolerance. rsc.org |

| Diversity-Oriented Synthesis (DOS) | Systematic generation of a wide range of molecular scaffolds from a common azetidine core. nih.govrsc.org | Enables the exploration of novel chemical space and the creation of libraries of structurally diverse compounds. rsc.org |

Role of Azetidine Derivatives in Asymmetric Catalysis and Chiral Auxiliaries

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. ub.bwresearchgate.net Their rigid four-membered ring structure can provide a well-defined chiral environment, leading to high levels of enantioselectivity in catalytic reactions. rsc.org The stereochemistry of azetidines is crucial, as different stereoisomers can exhibit distinct biological and catalytic activities. fiveable.me

Azetidine-containing ligands have been successfully employed in a variety of asymmetric transformations, including:

Friedel-Crafts alkylations researchgate.net

Henry (nitroaldol) reactions researchgate.netnih.gov

Michael-type additions researchgate.net

In these reactions, the azetidine moiety often coordinates to a metal center, creating a chiral catalyst that can effectively control the stereochemical outcome of the reaction. For example, single enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions, achieving excellent enantiomeric excesses (>99% e.e.) for alkyl aldehydes. nih.gov The rigidity of the azetidine scaffold in these catalysts is thought to enhance the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org

Furthermore, azetidine derivatives can function as chiral auxiliaries, where a chiral azetidine is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it can be removed. The development of such catalysts and auxiliaries is a significant area of research, with ongoing efforts to design and synthesize new azetidine-based structures with improved catalytic activity and selectivity. thieme-connect.com

Development of Non-Natural Amino Acids and Peptidomimetics Utilizing Azetidine Scaffolds

Azetidine scaffolds are valuable in the design and synthesis of non-natural amino acids and peptidomimetics. ub.bw Azetidine carboxylic acids, for instance, are conformationally constrained analogues of natural amino acids like proline and β-proline. mdpi.com Their incorporation into peptides can induce specific secondary structures and enhance metabolic stability. researchgate.net

L-azetidine-2-carboxylic acid, a naturally occurring amino acid found in sugar beets, is an inhibitor of collagen synthesis. mdpi.com Synthetic azetidine-based amino acids have been used as building blocks to create small peptides and peptidomimetic macrocycles. mdpi.comgoogle.com These non-natural amino acids can be substituted for natural ones in a peptide sequence, leading to compounds with altered biological properties. google.com

The 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element to facilitate the efficient synthesis of small head-to-tail cyclic peptides. researchgate.net The inclusion of this unit can improve cyclization yields and enhance the stability of the resulting macrocycle towards proteases. researchgate.net This highlights the potential of azetidine-based amino acids in the development of new therapeutic peptides.

Table 2: Examples of Azetidine-Based Non-Natural Amino Acids and their Applications

| Compound/Scaffold | Description | Application |

| L-azetidine-2-carboxylic acid | A naturally occurring, conformationally constrained proline analogue. mdpi.com | Used as a building block for peptides; inhibitor of collagen synthesis. mdpi.com |

| Azetidine-3-carboxylic acid | A conformationally constrained analogue of β-proline. mdpi.com | Employed in the preparation of endomorphin tetrapeptides. mdpi.com |

| 3-Aminoazetidine (3-AAz) | A turn-inducing element for peptide synthesis. researchgate.net | Facilitates the synthesis of small cyclic peptides and enhances their proteolytic stability. researchgate.net |

Exploration of Novel Chemical Scaffolds and Chemical Space Diversification

The unique structural features of azetidines make them attractive starting points for the exploration of novel chemical scaffolds and the diversification of chemical space. max-planck-innovation.comchemrxiv.org In drug discovery, there is a constant need for new molecular frameworks that can interact with novel biological targets. rsc.orgbham.ac.uk The rigid, three-dimensional nature of many azetidine-derived scaffolds is a desirable feature, as it can lead to improved binding affinity and selectivity compared to more flexible, linear molecules. max-planck-innovation.com

Diversity-oriented synthesis (DOS) based on azetidine cores has proven to be a powerful strategy for generating libraries of complex and diverse molecules. rsc.org This approach allows for the variation of the molecular skeleton, the appended functional groups, and the stereochemistry of the final products. rsc.org For example, researchers have developed platforms for constructing RNA-binding molecules centered on an azetidine core, which expands the chemical space beyond conventional linear scaffolds. max-planck-innovation.com

The development of new synthetic methodologies to access and functionalize azetidine-containing scaffolds is an active area of research. chemrxiv.org These efforts are aimed at creating novel bicyclic and spirocyclic systems with drug-like properties. bham.ac.uk The resulting compound libraries can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. bham.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.